Bremelanotide Acetate Hydrate is a synthetic peptide that functions as a melanocortin receptor agonist. It is primarily used in the treatment of sexual dysfunction, particularly hypoactive sexual desire disorder in premenopausal women. The compound is derived from the naturally occurring peptide hormone alpha-melanocyte-stimulating hormone and acts on the central nervous system to enhance sexual arousal.
Bremelanotide was initially developed as a tanning agent but was later repurposed for its effects on sexual function. It is synthesized through various chemical methods, primarily solid-phase peptide synthesis, which allows for precise control over the peptide's structure and purity.
Bremelanotide Acetate Hydrate falls under the category of pharmaceutical agents known as melanocortin receptor agonists. It interacts specifically with melanocortin receptors, which are involved in various physiological processes, including appetite regulation, energy homeostasis, and sexual arousal.
The synthesis of Bremelanotide typically employs solid-phase peptide synthesis techniques. This method involves the stepwise assembly of amino acids on a solid support resin, allowing for efficient purification and yield optimization.
Technical Details:
Bremelanotide has a complex structure characterized by its cyclic nature and specific amino acid sequence. The molecular formula is , and it features a cyclic heptapeptide structure that includes several key residues that contribute to its biological activity.
During its synthesis, Bremelanotide undergoes several key reactions:
Technical Details:
Bremelanotide exerts its effects primarily through activation of melanocortin receptors in the brain, particularly MC3R and MC4R subtypes. This activation leads to increased neuronal signaling pathways associated with sexual arousal.
Studies have shown that Bremelanotide maintains high stability during storage under recommended conditions, ensuring its efficacy as a therapeutic agent .
Bremelanotide Acetate Hydrate is primarily used in clinical settings for:
Bremelanotide acetate hydrate is a synthetic cyclic heptapeptide with the systematic name N-Acetyl-L-norleucyl-L-α-aspartyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophyl-L-lysine (2→7)-lactam acetate hydrate. Its molecular formula is C52H74N14O13, corresponding to a molecular weight of 1103.23 g/mol for the hydrated acetate salt form [3] [8]. The peptide backbone features a head-to-tail cyclic lactam bridge between the Lys7 side-chain amino group and the Asp2 C-terminal carboxyl group, forming a rigid 23-membered ring structure [5]. This architecture mimics the core pharmacophore of α-melanocyte-stimulating hormone (α-MSH) but replaces the Met4 residue with norleucine (Nle) to enhance oxidative stability. Key structural motifs include:
Table 1: Atomic Composition of Bremelanotide Acetate Hydrate
Element | Count | Percentage Mass |
---|---|---|
Carbon (C) | 52 | 56.59% |
Hydrogen (H) | 74 | 6.73% |
Nitrogen (N) | 14 | 17.78% |
Oxygen (O) | 13 | 18.90% |
Data derived from empirical formula C52H74N14O13 [3] [8]
Strategic modifications to the native α-MSH sequence significantly improve bremelanotide's pharmacokinetic profile:
The hydrate form exhibits distinct physicochemical behaviors compared to anhydrous bremelanotide acetate:
Table 2: Solubility Profile of Bremelanotide Acetate Hydrate
Solvent | Solubility (mg/mL) | Conditions |
---|---|---|
Water | 25–30 | Slight, sonicated |
Dimethyl Sulfoxide (DMSO) | 45–50 | Room temperature |
Methanol | 10–15 | Room temperature |
Ethanol | <5 | Room temperature |
Data compiled from experimental measurements [2] [8]
Acetate salt formulation optimizes bremelanotide's physicochemical properties relative to alternative anions:
Table 3: Properties of Bremelanotide Salt Forms
Property | Acetate Hydrate | Hydrochloride | Trifluoroacetate |
---|---|---|---|
Molecular Weight | 1103.23 g/mol | 1025.12 g/mol | 1169.19 g/mol |
Aqueous Solubility | 25–30 mg/mL | 10–13 mg/mL | >50 mg/mL |
Hygroscopicity | High | Moderate | Very High |
Melting Point | >200°C (dec.) | 215°C (dec.) | Amorphous |
Storage Conditions | 2–8°C, inert atmosphere | Ambient, dry | -20°C, desiccated |
Comparative data from analytical studies [6] [9] [10]
The acetate salt form thus represents a strategic balance between solubility, stability, and biocompatibility, making it the preferred choice for commercial pharmaceutical development (Vyleesi®) [6] [10].
Table 4: Bremelanotide Acetate Hydrate Specifications
Parameter | Specification |
---|---|
CAS Registry Number | 1607799-13-2 (acetate); 189691-06-3 (free base) |
Empirical Formula | C52H74N14O13 |
Appearance | White to off-white solid |
Purity | >95% (HPLC) |
Optical Rotation | [α]D20 = -52.5° (c=1 in H2O) |
SMILES Notation | O=C(C@@HNC... |
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: